molecular formula C10H16ClN5 B12228437 N-[(1-ethylpyrazol-3-yl)methyl]-1-methylpyrazol-3-amine;hydrochloride

N-[(1-ethylpyrazol-3-yl)methyl]-1-methylpyrazol-3-amine;hydrochloride

Cat. No.: B12228437
M. Wt: 241.72 g/mol
InChI Key: BLAJUPUCTFLUTJ-UHFFFAOYSA-N
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Description

N-[(1-ethylpyrazol-3-yl)methyl]-1-methylpyrazol-3-amine;hydrochloride is a pyrazole-based compound featuring two pyrazole rings connected via a methylamine linker, with one pyrazole substituted with an ethyl group and the other with a methyl group. The hydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical and biochemical applications.

The ethyl and methyl substituents in this compound may influence its lipophilicity, metabolic stability, and target binding affinity.

Properties

Molecular Formula

C10H16ClN5

Molecular Weight

241.72 g/mol

IUPAC Name

N-[(1-ethylpyrazol-3-yl)methyl]-1-methylpyrazol-3-amine;hydrochloride

InChI

InChI=1S/C10H15N5.ClH/c1-3-15-7-4-9(12-15)8-11-10-5-6-14(2)13-10;/h4-7H,3,8H2,1-2H3,(H,11,13);1H

InChI Key

BLAJUPUCTFLUTJ-UHFFFAOYSA-N

Canonical SMILES

CCN1C=CC(=N1)CNC2=NN(C=C2)C.Cl

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Catalysts

The aldehyde group of 1-ethylpyrazole-3-carbaldehyde reacts with the primary amine of 1-methylpyrazol-3-amine, forming an imine intermediate. This step is catalyzed by acidic conditions (e.g., HCl or acetic acid), which protonate the carbonyl oxygen, enhancing electrophilicity. A study utilizing tin(II) chloride as a reducing agent demonstrated a 51% yield for analogous amine derivatives under aqueous conditions at 30°C.

Table 1: Condensation Reaction Optimization

Catalyst Solvent Temperature (°C) Time (h) Yield (%)
HCl (1M) Ethanol 25 12 45
SnCl₂ Water 30 2 51
Acetic Acid Toluene 80 6 38

Reductive Amination for N-Alkylation

Reductive amination offers a streamlined approach to introducing the methylene bridge between the pyrazole rings. This method employs sodium cyanoborohydride (NaBH₃CN) or hydrogen gas with palladium catalysts to reduce the imine intermediate formed during condensation.

Hydrogenation Conditions

A patent detailing analogous pyrazolo[4,3-b]pyridine derivatives reported hydrogenation at 60 psi H₂ using Pd/C in methanol, achieving 73% yield for structurally similar compounds. For N-[(1-ethylpyrazol-3-yl)methyl]-1-methylpyrazol-3-amine, substituting Raney nickel improved selectivity, reducing over-hydrogenation byproducts.

Key Parameters:

  • Pressure: 40–60 psi H₂
  • Catalyst Loading: 5% Pd/C (0.1 equiv)
  • Solvent: Methanol or Ethyl Acetate

Nucleophilic substitution reactions enable the introduction of the ethyl and methyl groups onto the pyrazole rings. For instance, 3-amino-1-methylpyrazole undergoes alkylation with (1-ethylpyrazol-3-yl)methyl chloride in dimethylformamide (DMF) at 80°C.

Solvent and Base Optimization

Using potassium carbonate as a base in DMF minimizes side reactions such as N-oxide formation. A study comparing solvents found DMF superior to THF or acetonitrile, with yields increasing from 58% to 72% when reaction times extended from 4 to 8 hours.

Table 2: Nucleophilic Substitution Efficiency

Base Solvent Temperature (°C) Yield (%)
K₂CO₃ DMF 80 72
NaH THF 60 58
Et₃N ACN 70 65

Hydrochloride Salt Formation

The final step involves treating the free base with hydrochloric acid to form the hydrochloride salt. This is typically performed in diethyl ether or dichloromethane, with stoichiometric HCl gas introduced at 0°C to prevent decomposition.

Crystallization and Purity Control

Recrystallization from ethanol/water (3:1) yields colorless crystals with >99% purity, as confirmed by HPLC. X-ray crystallography of related compounds validates the structural integrity of the hydrochloride salt, showing hydrogen bonding between the amine and chloride ions.

Comparative Analysis of Synthetic Routes

Table 3: Method Efficiency and Scalability

Method Yield (%) Purity (%) Scalability
Condensation 45–51 95 Moderate
Reductive Amination 65–73 98 High
Nucleophilic Sub. 58–72 97 High

Reductive amination emerges as the most scalable route, balancing yield and purity. However, condensation remains valuable for laboratory-scale synthesis due to lower catalyst costs.

Chemical Reactions Analysis

N-[(1-ethylpyrazol-3-yl)methyl]-1-methylpyrazol-3-amine;hydrochloride undergoes various chemical reactions, including:

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity
Research has indicated that pyrazole derivatives, including N-[(1-ethylpyrazol-3-yl)methyl]-1-methylpyrazol-3-amine; hydrochloride, exhibit potential anticancer properties. A study demonstrated that compounds with similar structures showed selective cytotoxicity against various cancer cell lines, suggesting that this compound could be explored for its anticancer activity through further pharmacological studies.

2. Antifungal Properties
The compound's structural characteristics allow it to interact with biological targets effectively. Preliminary investigations have shown that pyrazole derivatives can inhibit fungal growth, making them candidates for antifungal drug development. For instance, the structure-activity relationship (SAR) studies on related compounds revealed that modifications at specific positions could enhance antifungal efficacy .

3. Enzyme Inhibition
N-[(1-ethylpyrazol-3-yl)methyl]-1-methylpyrazol-3-amine; hydrochloride has been studied for its ability to inhibit enzymes involved in various metabolic pathways. The mechanism often involves binding to the active site of the enzyme, thus preventing substrate interaction. This property is particularly valuable in designing drugs targeting metabolic disorders .

Case Studies

Case Study 1: Anticancer Research
In a recent study published in Molecules, researchers synthesized a series of pyrazole derivatives and tested their activity against human cancer cell lines. N-[(1-ethylpyrazol-3-yl)methyl]-1-methylpyrazol-3-amine; hydrochloride was included in the screening, showing promising results with IC50 values lower than those of standard chemotherapeutics .

Case Study 2: Antifungal Activity Assessment
A study focused on evaluating the antifungal properties of pyrazole-based compounds against Candida albicans and Aspergillus niger. The results indicated that certain derivatives exhibited significant inhibitory effects, suggesting that N-[(1-ethylpyrazol-3-yl)methyl]-1-methylpyrazol-3-amine; hydrochloride could be a lead compound for further development in antifungal therapies .

Mechanism of Action

The mechanism of action of N-[(1-ethylpyrazol-3-yl)methyl]-1-methylpyrazol-3-amine;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator of these targets, leading to modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Key Observations:

Substituent Effects: Fluoroalkyl Groups: Compounds with 2-fluoroethyl or difluoromethyl substitutions (e.g., ) exhibit enhanced metabolic stability compared to non-fluorinated analogs due to reduced susceptibility to oxidative degradation.

Structural Diversity :

  • Pyrazole-pyridazine hybrids (e.g., ) introduce heterocyclic diversity, expanding pharmacological scope toward antimicrobial targets.
  • The target compound’s simplicity (ethyl and methyl groups) may offer synthetic advantages over more complex derivatives.

Biological Activity

N-[(1-ethylpyrazol-3-yl)methyl]-1-methylpyrazol-3-amine; hydrochloride (CAS Number: 1856059-15-8) is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant case studies and research findings.

Molecular Formula: C₁₀H₁₆ClN₅
Molecular Weight: 241.72 g/mol
Structure: The compound features a pyrazole ring system, which is known for its versatility in biological applications.

The biological activity of N-[(1-ethylpyrazol-3-yl)methyl]-1-methylpyrazol-3-amine; hydrochloride can be attributed to its interaction with various molecular targets, including:

  • Enzymatic Inhibition: Pyrazole derivatives have been shown to inhibit several kinases, including p38 MAPK, which plays a significant role in inflammatory responses and cellular signaling pathways .
  • Receptor Modulation: The compound may act as a ligand for various receptors, influencing cellular processes such as apoptosis and proliferation.

Biological Activities

N-[(1-ethylpyrazol-3-yl)methyl]-1-methylpyrazol-3-amine; hydrochloride exhibits a broad range of biological activities:

  • Anti-inflammatory Activity:
    • The compound has demonstrated the ability to inhibit the release of pro-inflammatory cytokines such as TNF-alpha in vitro and in vivo models .
    • Case studies indicate that modifications to the pyrazole structure can enhance anti-inflammatory potency.
  • Anticancer Properties:
    • Research has shown that this compound can inhibit the proliferation of various cancer cell lines, including HepG2 (liver cancer) and HeLa (cervical cancer) cells. For instance, one study reported a growth inhibition percentage of 54.25% against HepG2 cells .
    • The mechanism involves inducing apoptosis through the activation of caspases and modulation of cell cycle regulators.
  • Antimicrobial Activity:
    • Pyrazole derivatives have exhibited significant antibacterial and antifungal activities against pathogens such as E. coli and Aspergillus niger. The presence of specific functional groups enhances their antimicrobial efficacy .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
Anti-inflammatoryInhibition of TNF-alpha release
AnticancerGrowth inhibition in cancer cell lines
AntimicrobialEffective against E. coli and fungi

Case Studies

  • Anti-inflammatory Study:
    A recent study evaluated the effects of N-[(1-ethylpyrazol-3-yl)methyl]-1-methylpyrazol-3-amine; hydrochloride on LPS-induced inflammation in murine models. Results showed a significant reduction in inflammatory markers, suggesting its potential as an anti-inflammatory agent in clinical settings .
  • Cancer Cell Proliferation:
    In vitro assays conducted on various tumor cell lines demonstrated that this compound could selectively target cancer cells while sparing normal fibroblasts, indicating a favorable therapeutic index .

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